molecular formula C16H18N2O2S B6040221 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide

Cat. No. B6040221
M. Wt: 302.4 g/mol
InChI Key: POMCFKSGVJRNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide, also known as DT-010, is a small molecule compound with potential therapeutic applications. It is a member of the class of N-acylphenylalanine derivatives and has been studied for its various biological activities.

Mechanism of Action

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been shown to improve glucose and lipid metabolism by activating PPARγ.

Advantages and Limitations for Lab Experiments

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, it may have off-target effects that need to be carefully monitored.

Future Directions

There are several future directions for the study of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of diabetes and metabolic disorders. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with N-(4-aminophenyl)-3-oxobutanamide in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then treated with dimethylamino propionyl chloride to obtain N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18(2)15(19)10-7-12-5-8-13(9-6-12)17-16(20)14-4-3-11-21-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMCFKSGVJRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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